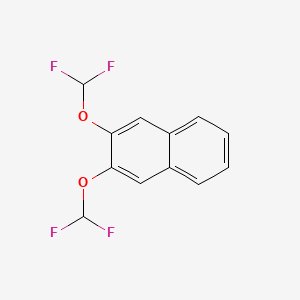

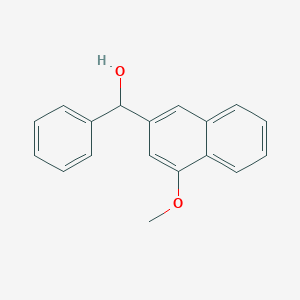

![molecular formula C11H7NO5S B11855657 3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid](/img/structure/B11855657.png)

3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isothiazole ring, and a carboxylic acid group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(Benzo[d][1,3]dioxol-5-yl)-4-Hydroxyisothiazol-5-carbonsäure umfasst typischerweise mehrere Schritte, ausgehend von kommerziell erhältlichen Vorstufen. Ein üblicher Syntheseweg umfasst:

Bildung des Benzo[d][1,3]dioxol-Restes: Dies kann durch die Cyclisierung von Brenzcatechin-Derivaten mit Formaldehyd erreicht werden.

Aufbau des Isothiazolrings: Dieser Schritt beinhaltet oft die Reaktion von Thioamiden mit α-Halogenketonen unter basischen Bedingungen.

Einführung der Carbonsäuregruppe: Dies kann durch Carboxylierungsreaktionen unter Verwendung von Kohlendioxid oder Carboxylierungsmitteln erfolgen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege umfassen, mit dem Schwerpunkt auf Maximierung der Ausbeute und Reinheit bei gleichzeitiger Minimierung der Kosten und Umweltbelastung. Verfahren wie die kontinuierliche Fließsynthese und die Anwendung von Prinzipien der grünen Chemie werden häufig eingesetzt.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(Benzo[d][1,3]dioxol-5-yl)-4-Hydroxyisothiazol-5-carbonsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol reduziert werden.

Substitution: Der aromatische Ring kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Brom (Br2) und Salpetersäure (HNO3) erleichtert werden.

Hauptprodukte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von halogenierten oder nitrierten Derivaten.

Wissenschaftliche Forschungsanwendungen

3-(Benzo[d][1,3]dioxol-5-yl)-4-Hydroxyisothiazol-5-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptorligand untersucht.

Medizin: Wird auf seine Antikrebs-, entzündungshemmenden und antimikrobiellen Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 3-(Benzo[d][1,3]dioxol-5-yl)-4-Hydroxyisothiazol-5-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch die Wirkung als Agonist oder Antagonist modulieren. Die genauen Pfade und Zielstrukturen hängen vom jeweiligen biologischen Kontext und der Struktur-Aktivitäts-Beziehung der Verbindung ab.

Wirkmechanismus

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzo[d][1,3]dioxol-5-ylboronsäure: Teilt den Benzo[d][1,3]dioxol-Rest, unterscheidet sich aber in den funktionellen Gruppen.

1,3-Benzodioxol-5-carbonsäure: Ähnliche Struktur, aber es fehlt der Isothiazolring.

3-(1,3-Benzodioxol-5-yl)acrylaldehyd: Enthält den Benzo[d][1,3]dioxol-Rest, hat aber unterschiedliche funktionelle Gruppen.

Einzigartigkeit

3-(Benzo[d][1,3]dioxol-5-yl)-4-Hydroxyisothiazol-5-carbonsäure ist aufgrund der Kombination aus ihrem Benzo[d][1,3]dioxol-Rest, dem Isothiazolring und der Carbonsäuregruppe einzigartig. Diese einzigartige Struktur verleiht ihr unterschiedliche chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie macht.

Eigenschaften

Molekularformel |

C11H7NO5S |

|---|---|

Molekulargewicht |

265.24 g/mol |

IUPAC-Name |

3-(1,3-benzodioxol-5-yl)-4-hydroxy-1,2-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C11H7NO5S/c13-9-8(12-18-10(9)11(14)15)5-1-2-6-7(3-5)17-4-16-6/h1-3,13H,4H2,(H,14,15) |

InChI-Schlüssel |

CIBWAGLQHOEZLZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NSC(=C3O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)

![6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11855607.png)

![Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-](/img/structure/B11855608.png)